

4CzIPN as a versatile organophotocatalyst for sustainable chemistry.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4CzIPN

Cat. No.: B1459255

[Get Quote](#)

4CzIPN: A Versatile Organophotocatalyst for Sustainable Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of greener and more sustainable chemical synthesis, organic photoredox catalysis has emerged as a powerful tool, enabling novel transformations under mild conditions. Among the diverse array of organic photocatalysts, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as **4CzIPN**, has garnered significant attention.^{[1][2]} This metal-free, donor-acceptor fluorophore exhibits exceptional photophysical properties, including a high photoluminescence quantum yield (up to 94.6%) and a long excited-state lifetime, stemming from its ability to undergo thermally activated delayed fluorescence (TADF).^{[1][3]} These characteristics make **4CzIPN** a highly efficient single-electron transfer (SET) agent upon visible light irradiation, capable of facilitating a broad spectrum of chemical reactions.^[1]

This technical guide provides a comprehensive overview of **4CzIPN**'s core properties, its diverse applications in sustainable chemistry, and detailed experimental protocols for key transformations. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile organophotocatalyst in their work.

Core Properties of 4CzIPN

The efficacy of **4CzIPN** as a photocatalyst is rooted in its unique molecular structure and resulting photophysical properties. The molecule consists of four electron-donating carbazole units attached to a central electron-accepting dicyanobenzene core.^[4] This architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the carbazole moieties, and the lowest unoccupied molecular orbital (LUMO), centered on the dicyanobenzene ring. This separation facilitates efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1) and, crucially, reverse intersystem crossing (rISC) back to the S1 state. This rISC process, fueled by thermal energy, is the hallmark of TADF and is responsible for the long excited-state lifetime of **4CzIPN**.

Property	Value	Reference
Full Name	1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene	[1]
CAS Number	1416881-52-1	
Molecular Formula	C ₅₆ H ₃₂ N ₆	
Molecular Weight	788.89 g/mol	
Appearance	Vibrant yellow microcrystals	[1]
Absorption Max (λ _{max})	~435 nm	[5]
Emission Max (λ _{em})	~551 nm	
Photoluminescence Quantum Yield (Φ _{PL})	up to 94.6%	[1][3]
Excited State Lifetime (τ)	Prompt: ~15-20 ns, Delayed: ~1-5 μs	[6]
Oxidation Potential (E _{ox})	+1.35 V vs. SCE	
Reduction Potential (E _{red})	-1.35 V vs. SCE	

Applications in Sustainable Chemistry

4CzIPN has proven to be a remarkably versatile photocatalyst, enabling a wide array of chemical transformations relevant to sustainable synthesis and drug development. Its ability to

operate under mild conditions, often at room temperature and with visible light, reduces energy consumption and minimizes the formation of byproducts.

Decarboxylative Couplings

Decarboxylative cross-coupling reactions are a powerful strategy for the formation of C-C and C-heteroatom bonds, utilizing readily available carboxylic acids as starting materials. **4CzIPN** efficiently catalyzes these reactions by promoting the single-electron oxidation of carboxylates, leading to the formation of radical intermediates that can participate in subsequent coupling events.

Reaction	Substrate 1	Substrate 2	Yield (%)	TON	TOF (h ⁻¹)	Reference
Decarboxylative Arylation	N-methacryloyl-2-phenylbenzimidazole	Phenylglyoxylic acid	85	-	-	[1]
Decarboxylative Alkylation	N-Cbz-Proline	Diethyl maleate	99	-	-	[7]
Decarboxylative Acylation	O-Methyl Ketoxime	α-Keto Acid	77	-	-	
Decarboxylative C-N Coupling	Alkyl Carboxylic Acid	Nitrogen Nucleophile	up to 90	-	-	

C-H Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. **4CzIPN** has been successfully employed in

various C-H functionalization reactions, including arylations and the introduction of other functional groups.

Reaction	Substrate 1	Substrate 2	Yield (%)	TON	TOF (h ⁻¹)	Reference
Arylation of 2H-Indazole	2H-Indazole	Aniline derivative	up to 95	-	-	[8]
C-H Arylation of Heteroarenes	Heteroarene	Aryl Halide	up to 85	-	-	

Atom Transfer Radical Polymerization (ATRP)

Organocatalyzed ATRP (O-ATRP) offers a metal-free alternative for the synthesis of well-defined polymers. **4CzIPN** can act as an efficient photocatalyst in O-ATRP, enabling the controlled polymerization of various monomers with low dispersity.

Monomer	Initiator	Polymer Mn (kDa)	Dispersity (Đ)	Reference
Methyl Methacrylate (MMA)	Ethyl α -bromophenylacetate	10.9 - 19.9	1.1 - 1.3	[9]
Various Methacrylates	Alkyl Bromide Initiator	30.8	1.5	[9]

CO₂ Reduction

The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research for sustainable fuel production. **4CzIPN** has been utilized as a photosensitizer in systems for CO₂ reduction, typically in combination with a co-catalyst.

Co-catalyst	Product	TON	Quantum Yield (Φ)	Reference
Mn(I) complex	CO, HCOOH	>650 (for the system)	22.8% (for the system)	[10]
Bptpy ⁺	CO	-	-	[11]

Synthesis of Heterocycles

4CzIPN catalyzes various cyclization reactions to produce a diverse range of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.

Reaction	Product	Yield (%)	Reference
Radical-initiated Cascade Cyclization	Polysubstituted quinolin-3-amines	up to 85%	[12]
Michael–Mannich Cyclocondensation	Polyfunctionalized dihydro-2-oxypyrrroles	up to 97%	[4]
Biginelli Reaction	3,4-dihydropyrimidin-2-(1H)-ones/thiones	up to 95%	

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for key reactions catalyzed by **4CzIPN**. Specific substrate and reagent amounts may vary and should be optimized for each specific transformation.

General Procedure for 4CzIPN-Photocatalyzed Decarboxylative Arylation

This protocol is a general guideline for the decarboxylative coupling of an α -keto acid with an alkene derivative.

Reaction Setup:

- To an oven-dried reaction vessel equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), the α -keto acid (1.2 equiv), and **4CzIPN** (1-5 mol%).
- The vessel is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.
- Add the degassed solvent (e.g., DMF, DMSO, or CH₃CN) via syringe.
- The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs, 450 nm) at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

General Procedure for 4CzIPN-Photocatalyzed C-H Arylation of Heteroarenes

This protocol outlines a general procedure for the direct C-H arylation of a heteroarene with an aryl halide.

Reaction Setup:

- In a reaction tube, combine the heteroarene (1.0 equiv), aryl halide (1.5 equiv), **4CzIPN** (2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).
- The tube is sealed and the atmosphere is replaced with an inert gas.
- Add the degassed solvent (e.g., dioxane or toluene).

- The reaction mixture is stirred vigorously and irradiated with visible light at a slightly elevated temperature (e.g., 80 °C).
- Monitor the reaction by TLC or GC-MS.
- After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered to remove inorganic salts.
- The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Photocatalytic CO₂ Reduction using 4CzIPN

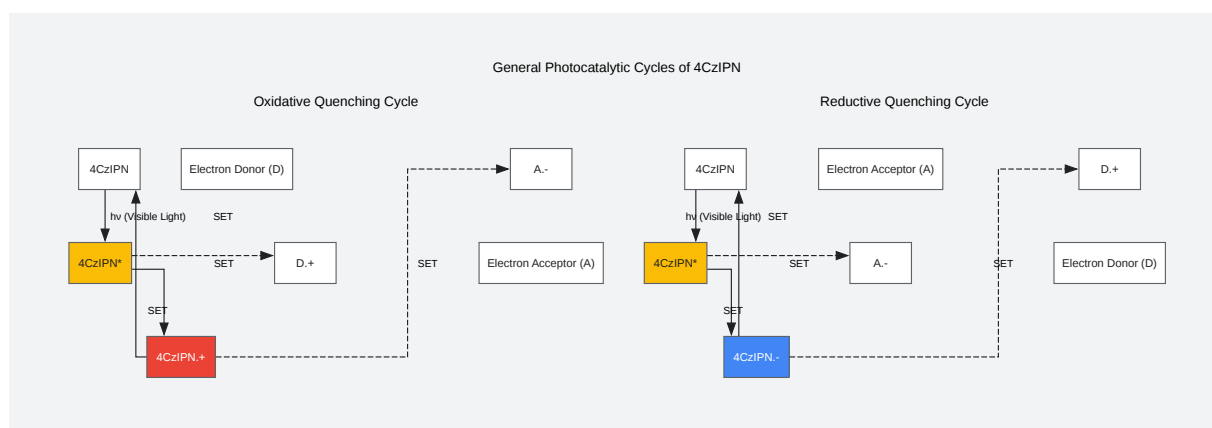
This protocol describes a typical setup for the photocatalytic reduction of CO₂ using **4CzIPN** as a photosensitizer and a molecular co-catalyst.

Reaction Setup:

- A solution of the co-catalyst (e.g., a Mn(I) complex, 1.0 equiv), **4CzIPN** (2-10 equiv), and a sacrificial electron donor (e.g., triethylamine, TEOA, or BIH) in a suitable solvent (e.g., acetonitrile/water or DMF/water mixture) is prepared in a gas-tight reaction vessel.
- The solution is saturated with CO₂ by bubbling the gas through it for at least 30 minutes.
- The vessel is sealed and placed in front of a visible light source (e.g., a solar simulator or a high-power LED lamp).
- The reaction is stirred continuously at a constant temperature.
- Gas samples are periodically taken from the headspace of the reactor using a gas-tight syringe and analyzed by gas chromatography (GC) to quantify the gaseous products (e.g., CO, H₂).
- Liquid products (e.g., formic acid) can be analyzed by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy after the reaction.

Mandatory Visualizations

Photocatalytic Cycles of 4CzIPN

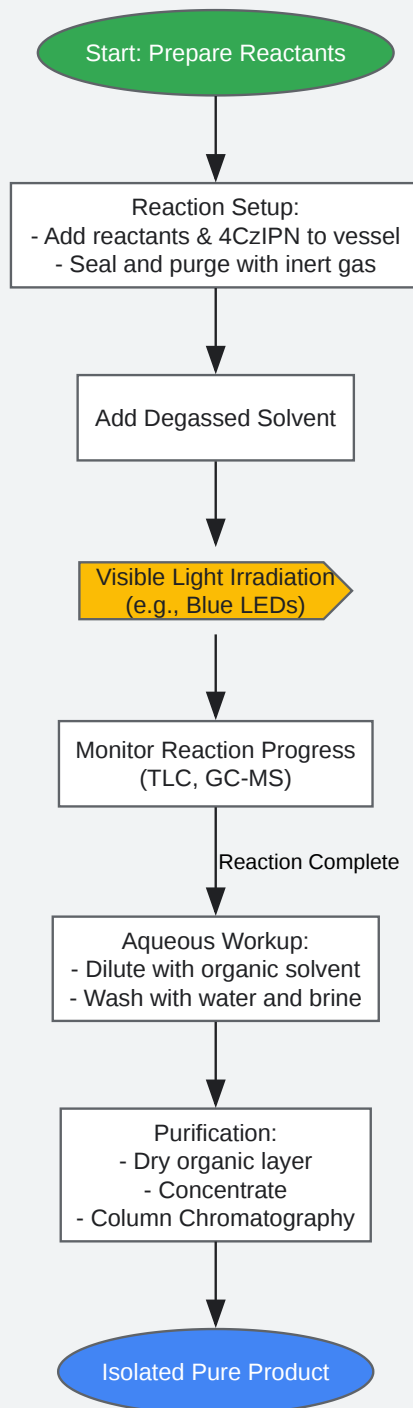


[Click to download full resolution via product page](#)

Caption: General representation of the oxidative and reductive quenching photocatalytic cycles of 4CzIPN.

Experimental Workflow for a General Photocatalytic Reaction

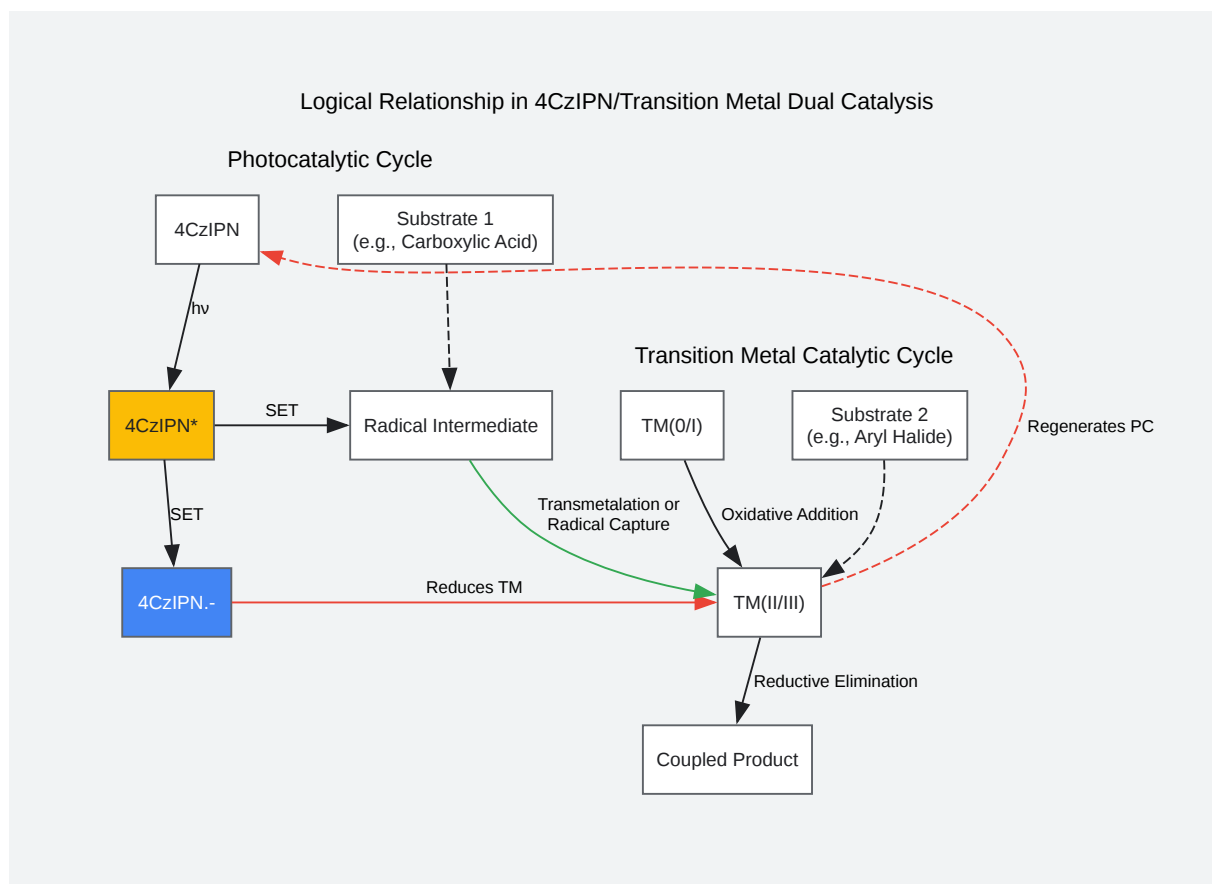
General Experimental Workflow for 4CzIPN Photocatalysis



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a **4CzIPN**-catalyzed photocatalytic reaction.

Logical Relationship in Dual Catalysis



[Click to download full resolution via product page](#)

Caption: Interplay between the photocatalytic cycle of **4CzIPN** and a transition metal catalytic cycle in dual catalysis.

Conclusion

4CzIPN has firmly established itself as a cornerstone of modern organophotocatalysis. Its accessibility, metal-free nature, and exceptional photophysical properties make it an attractive

choice for a wide range of synthetic applications. From the construction of complex molecular architectures to the valorization of CO₂, **4CzIPN** offers a sustainable and efficient platform for chemical innovation. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of this versatile photocatalyst in academic and industrial research, paving the way for the development of more environmentally benign chemical processes. Further exploration into novel reaction discovery and the development of next-generation catalysts inspired by the success of **4CzIPN** will undoubtedly continue to push the boundaries of sustainable chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Synthesis of polyfunctionalized dihydro-2-oxypyrroles catalyzed by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a novel donor-acceptor fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to 4CzIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2 H - indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02372A [pubs.rsc.org]
- 9. Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00198A

[pubs.rsc.org]

- 10. Visible-light driven photocatalytic CO₂ reduction promoted by organic photosensitizers and a Mn(II) catalyst - Sustainable Energy & Fuels (RSC Publishing)
DOI:10.1039/D3SE00546A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 4CzIPN-catalyzed radical-initiated cascade cyclization for the photosynthesis of polysubstituted quinolin-3-amines - Organic Chemistry Frontiers (RSC Publishing)
[pubs.rsc.org]
- To cite this document: BenchChem. [4CzIPN as a versatile organophotocatalyst for sustainable chemistry.]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1459255#4czipn-as-a-versatile-organophotocatalyst-for-sustainable-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com